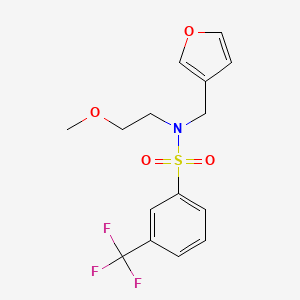

![molecular formula C22H19ClN4O B2532979 4-氯-3-甲基-N-[(4-甲基苯基)甲基]-1-苯基吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 899952-81-9](/img/structure/B2532979.png)

4-氯-3-甲基-N-[(4-甲基苯基)甲基]-1-苯基吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

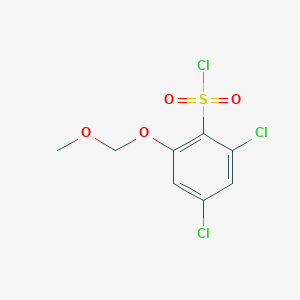

The compound "4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorinated pyridine carboxamides and pyrazolo-pyrimidines, which are often synthesized for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminization, esterification, and amidation. For instance, the synthesis of a chlorinated pyrazolo-pyrimidine compound was achieved by chlorination and aminization from a diol precursor . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and a chlorinated pyridine ester, with the ester being prepared by chlorination and esterification . Another related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was synthesized through a reaction involving chlorinated amines and acids under specific conditions to optimize yield and purity . These methods suggest that the synthesis of the compound would likely involve similar chlorination and functional group transformation steps.

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the crystal structure of a chlorinated pyrazolo-pyrimidine was determined to belong to the triclinic system with specific lattice parameters . These techniques are crucial for confirming the identity and purity of synthesized compounds, and they would be similarly applied to analyze the molecular structure of "4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of amide bonds and the introduction of chloro groups. The reaction conditions, such as temperature, reaction time, and molar ratios of reactants, are optimized to achieve the highest yield and purity . These reactions are typically carried out under controlled conditions to prevent side reactions and to ensure the formation of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystal systems, space groups, and cell dimensions, as determined by X-ray diffraction . The purity and yield of the compounds are also of significant interest, with optimized conditions leading to high purity levels, as seen in the synthesis of a chlorinated pyridine carboxamide . These properties are essential for understanding the behavior of the compounds in biological systems and for their potential application in pharmaceuticals.

科学研究应用

化学合成与修饰

该化合物一直是化学合成领域的焦点,特别是在复杂的杂环结构的创建中。例如,El-Khawaga 等人(2009 年)详细介绍了通过一系列涉及氯酰化和亲核取代的反应合成咪唑并吡唑并嘧啶和吡唑并嘧啶并嘧啶,突出了该化合物作为合成化学中前体的潜力 (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009)。此外,Quiroga 等人(2012 年)研究了密切相关的吡唑并[3,4-b]吡啶衍生物中的氢键组装,揭示了这些化合物的分子相互作用和结构构型的见解 (Quiroga, Díaz, Cobo, & Glidewell, 2012)。

药物化学与生物应用

在药物化学领域,该化合物已成为开发潜在治疗剂的基础。Maggio 等人(2005 年)探索了吡唑系列中的非经典 Pschorr 和 Sandmeyer 反应,发现了对人肺癌细胞具有抗增殖活性的衍生物,从而表明了潜在的抗癌特性 (Maggio, Daidone, Raffa, Plescia, Bombieri, & Meneghetti, 2005)。此外,Zaki 等人(2020 年)合成了一系列具有抗菌和抗癌活性的新型吡唑并吡嗪,进一步强调了该化合物在药物发现中的多功能性和潜力 (Zaki, Abdul-Malik, Saber, Radwan, & El-Dean, 2020)。

属性

IUPAC Name |

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O/c1-14-8-10-16(11-9-14)12-25-22(28)18-13-24-21-19(20(18)23)15(2)26-27(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJKLIRFHOXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

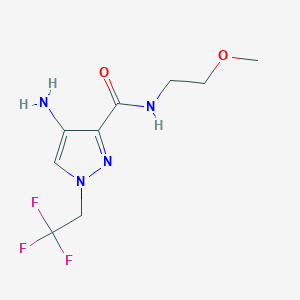

![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)

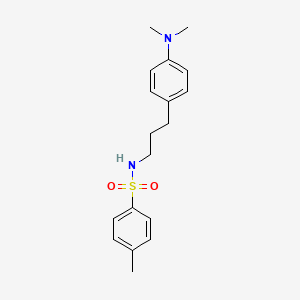

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)

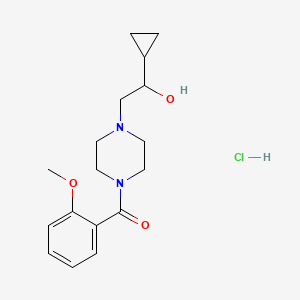

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)